Product packaging for (Pro3)-dynorphin A (1-11) amide(Cat. No.:)

(Pro3)-dynorphin A (1-11) amide

カタログ番号: B12318249
分子量: 1401.7 g/mol
InChIキー: FWFMDUHCMOVSLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Endogenous Opioid Peptide Systems

The endogenous opioid system is a complex and widespread neuromodulatory system within the central and peripheral nervous systems. neurology.org It is comprised of three main families of opioid peptides: the enkephalins, the endorphins, and the dynorphins. neurology.orgnews-medical.net These peptides are derived from larger precursor proteins: proenkephalin, proopiomelanocortin (POMC), and prodynorphin, respectively. neurology.orgnews-medical.net The system also includes three classical types of opioid receptors: mu (μ), delta (δ), and kappa (κ), all of which are G protein-coupled receptors. neurology.orgmeddiscoveries.org

Each family of opioid peptides exhibits a degree of preference for a particular receptor type. For instance, β-endorphin primarily binds to μ-opioid receptors, enkephalins show a preference for δ-opioid receptors, and dynorphins have the highest affinity for κ-opioid receptors. news-medical.net The activation of these receptors generally leads to inhibitory effects on neuronal activity, modulating the release of neurotransmitters and thereby influencing a variety of functions including pain perception, reward, stress responses, and emotional regulation. neurology.orgmeddiscoveries.org The diverse distribution and differential expression of these receptors and their endogenous ligands throughout the nervous system allow for a wide range of physiological and behavioral effects. neurology.orgnews-medical.net

The Prodynorphin System and Kappa Opioid Receptors

The prodynorphin system is a key component of the endogenous opioid network. The precursor protein, prodynorphin, is cleaved by enzymes to produce several active peptides, including dynorphin (B1627789) A, dynorphin B, and α- and β-neoendorphin. neurology.orgwikipedia.org These dynorphin peptides are widely distributed throughout the brain and spinal cord, with notable concentrations in regions associated with pain, addiction, and mood, such as the hypothalamus, hippocampus, striatum, and amygdala. nih.govnih.govnih.gov

Dynorphins exert their primary effects by binding to and activating the kappa opioid receptor (KOR). nih.govnih.gov Activation of the KOR is often associated with effects that are distinct from, and sometimes opposite to, those mediated by the mu-opioid receptor. While mu-opioid receptor activation is typically linked to euphoria and analgesia, KOR activation can produce dysphoria, aversion, and stress-like responses. nih.govfrontiersin.org This functional opposition highlights the KOR system's role as a natural "anti-reward" system, which can counterbalance the effects of other opioid pathways. wisc.edu The dynorphin/KOR system is implicated in the negative affective states associated with stress and drug withdrawal. nih.govnih.gov

Historical Context of Dynorphin A and its Analogues

The discovery of dynorphin dates back to the late 1970s when researchers identified a potent endogenous opioid peptide in the porcine pituitary. wikipedia.orgnih.gov This peptide was named "dynorphin" (from the Greek dynamis, meaning power) to reflect its extraordinary potency. nih.gov The initial isolated fragment was dynorphin A-(1-13), and the full 17-amino acid sequence of dynorphin A was determined shortly after. nih.gov

Dynorphin A contains the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) at its N-terminus, which is common to many opioid peptides and is often referred to as the "message" sequence responsible for opioid activity. nih.gov The C-terminal portion of the peptide, known as the "address" sequence, is thought to confer its selectivity for the kappa opioid receptor. nih.gov

The inherent instability and lack of receptor selectivity of the natural dynorphin peptides have driven the development of numerous synthetic analogues. Researchers have systematically modified the structure of dynorphin A to enhance its stability, selectivity, and efficacy at the kappa opioid receptor. These modifications have included truncations of the peptide chain, amino acid substitutions, and cyclization. acs.orgnih.gov One such modification involves the substitution of the glycine (B1666218) residue at position 3 with a proline residue, leading to the creation of (Pro3)-dynorphin A (1-11) amide. This particular analogue has been the subject of research due to its unique pharmacological profile. researchgate.netnih.gov

Research Findings on this compound

This compound is a synthetic analogue of dynorphin A that has been developed to investigate the structure-activity relationships of dynorphin peptides. A key modification in this compound is the substitution of the glycine at position 3 with proline. researchgate.netnih.gov This single amino acid change has a significant impact on the peptide's affinity and selectivity for opioid receptors.

Research has shown that this compound possesses a high affinity and remarkable selectivity for the kappa opioid receptor. researchgate.netnih.gov Specifically, it exhibits a Ki value of 2.7 nM for the kappa receptor. researchgate.netnih.govnovoprolabs.com This high affinity is coupled with a significant reduction in affinity for the mu and delta opioid receptors, resulting in a selectivity ratio (κ/μ/δ) of 1/2110/3260. researchgate.netnih.gov This enhanced selectivity is a notable characteristic of this analogue.

Interestingly, despite its high affinity for the kappa opioid receptor, this compound acts as a relatively weak antagonist. researchgate.netnih.gov In functional assays, such as the [35S]GTPγS binding assay and the guinea pig ileum bioassay, it demonstrates antagonist properties but with lower potency than might be expected from its binding affinity. nih.gov This discrepancy between high binding affinity and weak antagonist activity suggests a complex interaction with the receptor that does not efficiently translate into a functional blockade. nih.gov

The chemical structure of this compound is H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2. novoprolabs.com Its molecular formula is C66H108N22O12, and it has a molecular weight of 1401.73. novoprolabs.com The synthesis of this and other dynorphin analogues is typically achieved through solid-phase peptide synthesis. nih.govacs.org

The study of analogues like this compound provides valuable insights into the structural requirements for high affinity and selective binding to the kappa opioid receptor. The introduction of a proline at position 3 appears to be a key determinant of its high selectivity. nih.govacs.org

Table 1: Properties of this compound

Property Value Source
Sequence H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 novoprolabs.com
Molecular Formula C66H108N22O12 novoprolabs.com
Molecular Weight 1401.73 novoprolabs.com
Kappa Opioid Receptor (KOR) Affinity (Ki) 2.7 nM researchgate.netnih.govnovoprolabs.com
KOR Selectivity Ratio (κ/μ/δ) 1/2110/3260 researchgate.netnih.gov

| Functional Activity | Weak Antagonist | researchgate.netnih.gov |

Table 2: Mentioned Compounds

Compound Name
This compound
arodyn
β-endorphin
Big Dynorphin
[D-Cys2-Cys5,MeArg7,D-Leu8]Dyn(1-8)-NHEt
[D-Trp2,8,D-Pro10]dynorphin(1-11)
[D-Trp2,4,8,D-Pro10]dynorphin(1-11)
[D-Trp5,8,D-Pro10]dynorphin(1-11)
Dynorphin A
Dynorphin A-(1-11)NH2
Dynorphin A-(1-8) amide
Dynorphin B
Enkephalins
[MeTyr1,MeArg7,D-Leu8]Dyn(1-8)-NHEt
Morphine
Naltrexone
[Nα-BenzylTyr1,cyclo(D-Asp5,Dap8)]-dynorphin A-(1-11)NH2
nor-binaltorphimine (nor-BNI)
α-neoendorphin
β-neoendorphin
U50,488

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H108N22O12 B12318249 (Pro3)-dynorphin A (1-11) amide

特性

IUPAC Name

1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFMDUHCMOVSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H108N22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modifications of Pro3 Dynorphin a 1 11 Amide

Methodologies for Peptide Synthesis

The primary method for synthesizing (Pro3)-dynorphin A (1-11) amide and its analogs is solid-phase peptide synthesis (SPPS) . smolecule.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. thermofisher.com The use of Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids is a common strategy in the SPPS of dynorphin (B1627789) analogs. researchgate.netnih.gov

The general cycle of SPPS involves:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.

Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated at its carboxyl group. This activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide. thermofisher.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often used for this activation. thermofisher.com

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). acs.orgnovoprolabs.com The C-terminal amide of this compound is typically incorporated by using a Rink amide resin or a similar solid support that yields a C-terminal amide upon cleavage. unibo.it

Discovery of this compound through Proline Scan Strategies

The discovery of this compound was a direct result of a systematic investigation known as a proline scan . researchgate.netnih.gov This strategy involves substituting each amino acid in a peptide sequence with proline, one at a time, to probe the conformational requirements for biological activity. Proline's cyclic structure restricts the peptide backbone's flexibility, providing valuable insights into the bioactive conformation.

A proline scan conducted on dynorphin A(1-11)-NH2 at positions 2 and 3 led to the identification of [Pro3]Dyn A(1-11)-NH2. researchgate.netnih.gov This particular substitution resulted in an analog with a remarkable increase in selectivity for the KOR over mu (µ) and delta (δ) opioid receptors. researchgate.netnih.gov The enhanced selectivity is attributed to a significant reduction in affinity for the µ and δ receptors, while maintaining high affinity for the KOR. researchgate.netnih.gov

Chemical Derivatization and Analog Generation

Following its discovery, this compound has served as a template for further chemical modifications to explore structure-activity relationships (SAR). These modifications aim to refine properties such as receptor affinity, selectivity, and functional activity.

One common derivatization strategy is cyclization . By introducing reactive amino acids at different positions, cyclic analogs can be formed. For instance, disulfide bonds can be created by incorporating cysteine residues, and amide bonds can be formed between the side chains of amino acids like aspartic acid and diaminopropionic acid (Dap). nih.govacs.orgnih.gov Ring-closing metathesis (RCM) is another technique used to create stable carbon-carbon bonds for cyclization. researchgate.netnih.gov For example, cyclo[D-Asp2,Pro3,Dap5]Dyn A-(1−11)NH2 was synthesized to investigate the effects of conformational constraints. acs.org

Substitution of other amino acids in the sequence is another key strategy. Studies have explored replacing Gly3 with both natural and unnatural amino acids to understand the impact on KOR selectivity and potency. nih.gov It was found that lipophilic amino acids at position 3 generally led to higher affinity. nih.gov Furthermore, modifications at other positions, such as the N-terminus (Tyr1) and within the "address" sequence (residues 5-11), have been investigated to create analogs with altered properties, including potential KOR antagonists. nih.govku.edu

Molecular Pharmacology of Pro3 Dynorphin a 1 11 Amide

Opioid Receptor Binding Affinity and Selectivity Profile

The defining characteristic of (Pro3)-dynorphin A (1-11) amide in receptor binding assays is its pronounced affinity and selectivity for the kappa opioid receptor over the mu and delta opioid receptors.

Kappa Opioid Receptor (KOR) Binding Affinity

This compound exhibits a high binding affinity for the KOR. Studies have consistently reported its inhibitor constant (Ki) value to be in the low nanomolar range. Specifically, a Ki value of 2.7 nM for the KOR has been documented. novoprolabs.comnih.govresearchgate.net Another study reported a similar high affinity with a Ki of 2.4 nM. nih.govebi.ac.uk This high affinity underscores the compound's potent interaction with the kappa opioid receptor.

Mu (MOR) and Delta (DOR) Opioid Receptor Selectivity Ratios

A key feature of this compound is its remarkable selectivity for the KOR. This selectivity is achieved through a significant reduction in affinity for the mu (MOR) and delta (DOR) opioid receptors. nih.govresearchgate.net The selectivity ratio, which compares the binding affinity for KOR to that of MOR and DOR, is notably high. One study reported a KOR/MOR/DOR selectivity ratio of 1/2110/3260. nih.govresearchgate.net This indicates that the compound is over 2000-fold more selective for the KOR compared to the other opioid receptor types. nih.govebi.ac.uk

ReceptorKi (nM)Selectivity Ratio (KOR/MOR/DOR)
Kappa (KOR)2.7 nih.govresearchgate.net1
Mu (MOR)5700 mdpi.com2110 nih.govresearchgate.net
Delta (DOR)8800 mdpi.com3260 nih.govresearchgate.net

Ligand Efficacy and Functional Properties at Opioid Receptors

Functionally, this compound is characterized as an antagonist at the kappa opioid receptor, a property that has been demonstrated in various in vitro functional assays.

Antagonist Characterization in Receptor Functional Assays

The antagonist properties of this compound have been established through functional assays. In the guinea pig ileum (GPI) assay, a classical method for assessing opioid activity, it acts as a KOR antagonist with a Ke value of 244 nM. nih.gov Furthermore, in the [35S]GTPγS binding assay, which measures G-protein activation upon receptor agonism, it also demonstrates antagonist characteristics with an IC50 of 380 nM. nih.govresearchgate.net It's noteworthy that despite its high binding affinity, it is a relatively weak antagonist in these functional assays. nih.govresearchgate.net Some studies have indicated that the Pro3 substitution can lead to pure antagonist activity in GPI assays, while showing partial agonist/antagonist activities in the GTPγS assay. nih.gov

G-protein Coupling and Signal Transduction Pathways

As an antagonist, this compound binds to the KOR but does not trigger the subsequent G-protein-mediated signaling cascade that is characteristic of agonists. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. nih.gov The antagonist nature of this compound means it blocks the receptor from being activated by endogenous agonists like dynorphin (B1627789) A, thereby inhibiting these downstream signaling events. The discrepancy between its high binding affinity and weaker antagonist potency in functional assays suggests a complex interaction with the receptor that does not efficiently translate into G-protein activation, a behavior that reflects its intrinsic properties as a ligand. nih.gov

Structure-Activity Relationships (SAR) of this compound and Related Dynorphin Analogues

The unique pharmacological profile of this compound is a direct result of its specific amino acid sequence. Structure-activity relationship (SAR) studies have provided valuable insights into the roles of individual residues.

The introduction of a proline residue at position 3 is a critical modification that confers high selectivity for the KOR and imparts antagonist properties. nih.govnih.govku.edu This substitution of the original glycine (B1666218) residue significantly reduces affinity for MOR and DOR. nih.govresearchgate.net

Impact of Proline Substitution at Position 3 on Receptor Recognition

The substitution of the glycine residue at position 3 of dynorphin A (1-11) with proline is a critical modification that dramatically alters its receptor binding and functional activity. A proline scan of dynorphin A(1-11)-NH2 led to the discovery of [Pro3]Dyn A(1-11)-NH2. researchgate.netnih.gov This particular analog demonstrates a high affinity and remarkable selectivity for the KOR. researchgate.netnih.govnovoprolabs.com

The enhanced selectivity is primarily a result of a significant reduction in affinity for the mu (µ) and delta (δ) opioid receptors, while high affinity for the KOR is maintained. researchgate.netnih.gov Specifically, [Pro3]Dyn A(1-11)-NH2 exhibits a Ki value of 2.7 nM for the KOR, with a selectivity ratio (κ/μ/δ) of 1/2110/3260. researchgate.netnih.gov This indicates a 2110-fold and 3260-fold lower affinity for the µ and δ receptors, respectively, compared to the KOR. researchgate.netnih.gov

Functionally, the Pro3 substitution confers antagonist properties to the peptide. researchgate.netnih.gov Despite its high binding affinity for the KOR, it acts as a relatively weak antagonist in functional assays such as the [35S]GTPγS binding assay (IC50 = 380 nM) and the guinea pig ileum (GPI) bioassay (Ke = 244 nM). researchgate.netnih.gov The discrepancy between its high affinity and weak antagonist potency suggests that the proline substitution induces a conformation that is recognized with high affinity by the KOR but is not effective at eliciting a full antagonist response. nih.gov

In contrast, when proline is incorporated at position 3 within a cyclized dynorphin A analog, specifically cyclo[d-Asp2,Pro3,Dap5]Dyn A-(1-11)NH2, it leads to a significant decrease in affinity for all three opioid receptors (KOR, MOR, and DOR) when compared to the parent cyclic peptide. acs.org This analog also displayed only partial agonist activity, whereas other substitutions at this position in the same cyclic scaffold resulted in full agonists. acs.org

Table 1: Opioid Receptor Binding Affinities of Dynorphin A Analogs

PeptideKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Ki Ratio (KOR/MOR/DOR)
Dyn A-(1-11)1.11 ± 0.363.50 ± 0.428.18 ± 0.091/3/7
Dyn A-(1-11)NH20.57 ± 0.011.85 ± 0.522.11 ± 0.281/3/4
This compound2.7569788021/2110/3260

Data sourced from multiple studies. researchgate.netnih.govku.edu

Influence of N-terminal and C-terminal Modifications on Pharmacological Profile

The pharmacological profile of dynorphin A analogs is significantly influenced by modifications at both the N-terminus and C-terminus. The "message-address" concept posits that the N-terminal sequence (the "message") is primarily responsible for receptor activation, while the C-terminal sequence (the "address") contributes to receptor affinity and selectivity. nih.govku.edunih.govacs.org

N-terminal Modifications:

Structural alterations at the N-terminus of dynorphin A can modulate both efficacy and potency. ku.edunih.gov For instance, alkylation of the N-terminal tyrosine can influence KOR affinity and efficacy. ku.edunih.gov While N,N-diallylation of some dynorphin A analogs results in antagonists with decreased KOR affinity and selectivity, monoalkylation can lead to derivatives with high KOR affinity and selectivity. ku.edunih.gov Furthermore, analogs lacking a basic N-terminus have been shown to act as KOR antagonists. nih.gov

C-terminal Modifications:

Modifications within the C-terminal "address" domain can also impact the pharmacological profile, particularly receptor affinity. nih.govku.edunih.govacs.org For example, converting the C-terminal carboxylic acid of some dynorphin A analogs to an amide can slightly increase KOR affinity. nih.gov In a study involving [N-benzylTyr1]Dyn A-(1-11)NH2, various modifications in the C-terminal domain led to an increased affinity for the KOR for all linear analogs, although it did not alter their efficacy. nih.govku.edunih.govacs.org This suggests that the C-terminus plays a crucial role in how the peptide binds to the receptor, even if it doesn't directly influence the subsequent signaling cascade in these specific analogs. nih.govku.edunih.govacs.org

Conformational Constraints and Cyclization Strategies in Peptide Design

Linear peptides like dynorphin A are inherently flexible, capable of adopting numerous conformations. nih.gov This conformational flexibility can be a drawback, potentially leading to reduced receptor selectivity and susceptibility to enzymatic degradation. nih.gov To overcome these limitations, medicinal chemists employ strategies to introduce conformational constraints, with cyclization being a prominent approach. nih.govacs.org

By cyclizing a peptide, its conformational freedom is restricted, which can pre-organize the molecule into a bioactive conformation that fits the receptor binding pocket more precisely. nih.gov This can lead to several advantages:

Increased Receptor Affinity and Selectivity: A conformationally constrained peptide may have a lower entropic penalty upon binding to its receptor, resulting in higher affinity. nih.gov By designing the constraint to favor the conformation required for binding to a specific receptor subtype, selectivity can be enhanced. nih.gov

Improved Stability: Cyclic peptides are often more resistant to degradation by peptidases compared to their linear counterparts, which can improve their pharmacokinetic profile. nih.gov

Several cyclization strategies have been applied to dynorphin A analogs. One such method is ring-closing metathesis (RCM), which has been used to synthesize cyclic Dyn A-(1-11)NH2 analogs. nih.govacs.org These cyclic analogs have shown low nanomolar binding affinity for KORs. nih.govacs.org Another approach involves creating lactam bridges between amino acid side chains. For example, cyclic lactam analogs of Dyn A-(1-13)NH2 have been prepared to reduce conformational flexibility. nih.gov In one study, cyclo[D-Asp5,Dap8]Dyn A-(1-13)NH2 demonstrated moderate KOR binding affinity and was the most KOR-selective ligand among the tested compounds in that series. nih.gov

The position and nature of the cyclic constraint are critical. For instance, cyclization between positions 5 and 8 in a [N-benzylTyr1]Dyn A-(1-11)NH2 analog resulted in a highly KOR-selective antagonist. nih.govku.edunih.govacs.org This highlights how introducing conformational constraints in the "address" domain can significantly alter the efficacy of the peptide, transforming it from an agonist or partial agonist into an antagonist. nih.govku.edunih.govacs.org

Neurobiological and Behavioral Investigations in Preclinical Models

Modulation of Opioid Receptor-Mediated Neurotransmission

(Pro3)-dynorphin A (1-11) amide is a synthetic analogue of the endogenous opioid peptide dynorphin (B1627789) A. Its primary mechanism of action involves interaction with opioid receptors, particularly the kappa opioid receptor (KOR). A key modification in this analogue is the substitution of a proline residue at the third position of the dynorphin A(1-11)-NH₂ sequence. This structural change significantly enhances its selectivity for the KOR.

Despite its high affinity, functional assays characterize this compound as an antagonist. In a [³⁵S]GTPγS binding assay, which measures G-protein activation following receptor stimulation, the compound exhibited relatively weak antagonist properties. It also functions as a KOR antagonist in the guinea pig ileum assay, a classic model for assessing opioid activity on peripheral neurons. Furthermore, studies suggest the compound can modulate neurotransmitter release by influencing calcium ion influx in neuronal cells.

Receptor Binding and Functional Activity of this compound
ParameterReceptor/AssayValueReference
Binding Affinity (Ki)Kappa Opioid Receptor (KOR)2.7 nM
Selectivity Ratio (KOR/MOR/DOR)Opioid Receptors1 / 2110 / 3260
Functional Antagonist Activity (IC₅₀)[³⁵S]GTPγS Assay380 nM
Functional Antagonist Activity (Ke)Guinea Pig Ileum Assay244 nM

Antagonistic Effects in Models of Stress-Induced Responses

The endogenous dynorphin/KOR system is recognized for its significant role in mediating responses to stress. Activation of the KOR system is implicated in potentiating immobility in response to stressors, a behavior considered analogous to depression-like states in animal models. Consequently, KOR antagonists are investigated for their potential to mitigate the effects of stress. As a KOR-selective antagonist, this compound is a relevant tool for such investigations, although specific studies evaluating its effects in animal models of stress-induced responses are not detailed in the available literature. The antagonist properties demonstrated in vitro suggest a potential to counteract KOR activation that is associated with stress.

Interactions with Endogenous Dynorphin Peptides and the Opioid System

This compound is a structurally modified version of the endogenous KOR ligand, dynorphin A. The endogenous dynorphin system, which includes peptides like dynorphin A, plays a key role in modulating pain, mood, and addiction through its primary action on KORs. The defining feature of this compound is the proline substitution at position 3. This single amino acid change dramatically alters the peptide's interaction with the broader opioid system, transforming it from a ligand with modest KOR preference into a highly selective tool. This selectivity arises from a significant reduction in its ability to bind to mu and delta opioid receptors.

Structure-activity relationship studies indicate that positively charged arginine residues, specifically at positions 6 and 7, are critical for the binding of dynorphin analogues to the KOR. By maintaining these key residues while altering the N-terminal "message" sequence with the Pro³ modification, the resulting analogue retains high-affinity KOR binding but exhibits antagonist rather than agonist properties. This makes it a valuable instrument for probing the specific functions of the KOR system in isolation from the MOR and DOR systems.

Evaluation of Antagonist Activity in Defined Animal Behavior Paradigms

The antagonist activity of this compound has been established in preclinical models, primarily through in vitro functional assays using animal tissue. The guinea pig ileum preparation is a standard ex vivo model used to characterize the effects of opioids on neuronal function. In this assay, the compound was shown to be a KOR antagonist with a Ke value of 244 nM, indicating its ability to inhibit the action of KOR agonists in this peripheral nervous system model.

While KOR antagonists, in general, are evaluated in a variety of in vivo behavioral paradigms—such as those measuring responses to pain, stress, and addiction—specific in vivo studies detailing the behavioral effects of this compound are not extensively documented in the reviewed literature. However, its confirmed in vitro antagonist profile at the KOR provides a strong basis for its potential utility in animal studies aimed at elucidating the receptor's role in complex behaviors.

Receptor Ligand Interactions and Cellular Signaling Mechanisms

Kappa Opioid Receptor Activation and Downstream Signaling Cascades

(Pro3)-dynorphin A (1-11) amide is a synthetic analogue of the endogenous opioid peptide dynorphin (B1627789) A. smolecule.com A proline substitution at the third position of the dynorphin A (1-11)-NH2 sequence results in a compound with remarkably high affinity and selectivity for the kappa opioid receptor (KOR). nih.govresearchgate.net Research indicates a binding affinity (Ki) for the KOR of approximately 2.7 nM. nih.govresearchgate.netnovoprolabs.com This selectivity is significant, with the compound showing over 2000- and 3000-fold lower affinity for the mu (MOR) and delta (DOR) opioid receptors, respectively. nih.govresearchgate.net This enhanced selectivity is achieved through a general reduction in affinity for MOR and DOR. nih.govresearchgate.net

Opioid receptors, including the KOR, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. researchgate.netnih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity. researchgate.netnih.govelifesciences.org However, despite its high binding affinity for the KOR, this compound exhibits antagonist properties. nih.govresearchgate.net It acts as a weak antagonist in functional assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay, where it has an IC50 of 380 nM. nih.govresearchgate.net This suggests that while the ligand binds effectively to the receptor, it does not efficiently trigger the canonical G-protein signaling cascade. nih.govresearchgate.net

The downstream signaling of KOR activation by endogenous dynorphins like dynorphin A and dynorphin B involves complex pathways beyond simple G-protein activation. These can include the recruitment of β-arrestins and subsequent activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK. nih.govnih.gov Furthermore, the specific endogenous peptide can dictate the post-endocytic fate of the receptor, leading to receptor recycling or degradation and influencing the spatiotemporal profile of KOR signaling. nih.govelifesciences.org For instance, dynorphin A can induce sustained KOR signaling from intracellular compartments like late endosomes and lysosomes. nih.govelifesciences.org

Biased Agonism and Functional Selectivity Considerations for Dynorphin Analogues

The concept of biased agonism, or functional selectivity, is critical in understanding the pharmacology of dynorphin analogues. This phenomenon describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. researchgate.netnih.gov For KOR agonists, it's hypothesized that G-protein signaling mediates analgesic effects, whereas the β-arrestin pathway is linked to aversive effects like dysphoria. nih.govnih.gov Therefore, developing ligands with a bias towards G-protein activation is a key strategy in modern opioid research. nih.govfrontiersin.org

This compound's profile as a high-affinity KOR antagonist in G-protein activation assays is a prime example of functional selectivity. nih.govresearchgate.net While it binds tightly, it fails to promote the receptor conformation required for robust G-protein coupling. This contrasts with endogenous agonists like dynorphin A and B, which activate both G-protein and β-arrestin pathways. researchgate.netnih.gov The substitution of proline at position 3 is a key structural modification that confers this specific functional profile. nih.gov

Studies on various dynorphin analogues have shown that even subtle changes in the peptide sequence can dramatically alter functional selectivity. researchgate.netnih.gov For example, different endogenous dynorphins can differentially activate Gα signaling versus β-arrestin recruitment at the delta opioid receptor, indicating that functional selectivity is a property of the natural ligands themselves. researchgate.net The development of analogues like this compound highlights how rational drug design can exploit these properties to create highly selective pharmacological tools. mdpi.comnih.gov

Receptor Binding and Functional Activity of this compound
ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki)Kappa (κ)2.7 nMRadioligand Binding Assay nih.govresearchgate.netresearchgate.net
Binding Selectivity Ratio (κ/μ/δ)-1 / 2110 / 3260Radioligand Binding Assay nih.govresearchgate.net
Functional ActivityKappa (κ)Weak Antagonist (IC50 = 380 nM)[³⁵S]GTPγS Assay nih.govresearchgate.net
Functional ActivityKappa (κ)Antagonist (Ke = 244 nM)Guinea Pig Ileum (GPI) Assay nih.govresearchgate.net

Receptor Dimerization and Oligomerization Dynamics

G protein-coupled receptors, including opioid receptors, are known to form dimers and higher-order oligomers. nih.gov This dimerization can be between identical receptors (homodimers) or different receptor subtypes (heterodimers), such as mu-delta opioid receptor heterodimers. nih.gov Receptor oligomerization can significantly impact ligand binding, signaling, and receptor trafficking, adding another layer of complexity to cellular responses.

While direct studies on how this compound influences KOR dimerization are limited, the behavior of other dynorphins provides valuable context. The co-release of different dynorphin peptides could lead to one peptide dominating the conformational state of the receptor, thereby dictating signaling and trafficking outcomes. nih.gov The ability of different ligands to stabilize distinct receptor conformations is central to biased agonism and could also play a role in modulating the formation and function of receptor dimers. The specific conformation stabilized by this compound upon binding to KOR might influence its interaction with other receptors in a potential oligomeric complex.

Molecular Modeling and Computational Approaches to Receptor-Ligand Docking

Molecular modeling and computational docking are powerful tools for understanding the structural basis of receptor-ligand interactions at an atomic level. nih.gov These approaches have been instrumental in elucidating how dynorphin peptides bind to the KOR and in the rational design of new analogues. nih.govnih.gov Techniques such as X-ray crystallography have provided high-resolution structures of opioid receptors in both active and inactive states, which serve as templates for computational studies. nih.gov

For dynorphin analogues, computational methods like Rosetta's FlexPepDock have been used for in silico screening to predict variants with improved binding selectivity. nih.gov Molecular dynamics simulations further help in understanding the dynamic nature of the peptide-receptor complex. nih.gov Although specific molecular docking studies detailing the interaction of this compound with the KOR are not extensively published in the search results, the general principles derived from studying other dynorphins apply. These studies have highlighted the importance of specific residues in both the peptide and the receptor for binding and activation. researchgate.net The antagonist character of this compound, for example, is likely due to its unique binding mode that fails to induce the conformational changes in the receptor necessary for G-protein engagement, a hypothesis that can be rigorously tested and refined using computational docking and simulation. nih.govresearchgate.net

Research Methodologies and Analytical Approaches

Radioligand Receptor Binding Assays for Affinity Determination

Radioligand binding assays are a cornerstone in determining the affinity of (Pro3)-dynorphin A (1-11) amide for various opioid receptors. These assays measure the ability of the compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of its binding affinity, typically expressed as the inhibition constant (Ki).

A proline scan of dynorphin (B1627789) A(1-11)-NH2 led to the discovery of [Pro3]Dyn A(1-11)-NH2. nih.gov This analog demonstrates a high affinity and selectivity for the kappa opioid receptor (KOR). nih.gov The introduction of a proline residue at the third position results in a significant increase in selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors. nih.gov This enhanced selectivity is achieved through a general reduction in affinity for all opioid receptors, with the most pronounced decrease observed at the MOR and DOR. nih.gov

Studies have reported a Ki value of approximately 2.7 nM for the binding of this compound to the KOR. nih.govnovoprolabs.com The selectivity ratio (Ki ratio κ/μ/δ) has been determined to be 1/2110/3260, highlighting its remarkable preference for the kappa receptor. nih.govresearchgate.net Further research has corroborated the high affinity of this peptide for the KOR, with a reported Ki of 2.4 nM and over 2000-fold selectivity. researchgate.net

It has been demonstrated that the positively charged arginine residues, specifically Arg6 and Arg7, are critical for the binding of this analog to the kappa receptor. researchgate.net Analogs shorter than seven amino acids in length show a significant loss of affinity for opioid receptors. researchgate.net

Table 1: Opioid Receptor Binding Affinities of this compound

Receptor Ki (nM) Selectivity Ratio (κ/μ/δ)
Kappa (κ) 2.7 nih.gov 1 nih.gov
Mu (μ) 5697 2110 nih.gov
Delta (δ) 8802 3260 nih.gov

Data sourced from Schlechtingen et al., 2000. nih.gov

In Vitro Functional Assays: G-protein Activation and Adenylyl Cyclase Inhibition

In vitro functional assays are employed to determine the efficacy of this compound, i.e., its ability to activate the receptor and elicit a cellular response. Key assays include those measuring G-protein activation and the inhibition of adenylyl cyclase.

The [35S]GTPγS binding assay is a widely used method to assess G-protein activation. In this assay, this compound has been shown to act as a weak antagonist. nih.gov Despite its high affinity for the KOR, it exhibits a relatively high IC50 value of 380 nM in the [35S]GTPγS assay. nih.govresearchgate.net This suggests that while it binds to the receptor with high affinity, it is not very effective at promoting the binding of GTP to the G-protein, a crucial step in signal transduction. nih.gov The discrepancy between high binding affinity and low potency in functional assays appears to be an intrinsic property of this ligand. nih.govresearchgate.net

Adenylyl cyclase inhibition assays provide another measure of functional activity. Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP). Some dynorphin A analogs have been shown to inhibit adenylyl cyclase activity in a concentration-dependent manner. researchgate.net For instance, N-benzyl substituted analogs of dynorphin A-(1-11) have demonstrated partial agonist activity in adenylyl cyclase assays using cloned KOR expressed in Chinese hamster ovary (CHO) cells. nih.gov However, specific data on the direct effect of this compound in adenylyl cyclase inhibition assays is not extensively detailed in the provided search results.

Bioassays Utilizing Isolated Tissue Preparations, such as the Guinea Pig Ileum

Bioassays using isolated tissue preparations, such as the guinea pig ileum (GPI), provide a valuable ex vivo model for assessing the functional activity of opioid compounds. The myenteric plexus of the GPI is rich in opioid receptors, particularly the kappa opioid receptor.

In the guinea pig ileum assay, this compound has been characterized as a relatively weak antagonist. nih.gov It displays an antagonist equilibrium constant (Ke) of 244 nM. nih.govresearchgate.net This finding is consistent with the results from the [35S]GTPγS binding assay, further supporting the characterization of this compound as a high-affinity antagonist with low efficacy. nih.gov The discrepancy between the high binding affinity observed in central nervous system tissue preparations and the weaker antagonist activity in the peripheral GPI preparation has sometimes been attributed to the presence of different kappa receptor subtypes. nih.gov However, since the [35S]GTPγS assay uses the same membrane preparations as the binding assay, this suggests the observed behavior is an inherent characteristic of the ligand itself. nih.gov

Advanced Spectroscopic and Structural Techniques for Conformation Analysis

Advanced spectroscopic and structural techniques, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are instrumental in determining the three-dimensional conformation of this compound. The conformation of the peptide is crucial for its interaction with the opioid receptor.

While specific NMR and CD studies exclusively on this compound are not detailed in the provided results, research on related dynorphin A analogs provides insights into the structural aspects. For example, NMR studies of dynorphin A-(1-13) in a methanolic solution, which mimics the aqueous-membranous interphase, have indicated an extended or beta-strand conformation for the Arg7 to Arg9 region, with no evidence of extensive alpha-helix formation. nih.gov

Future Directions in Pro3 Dynorphin a 1 11 Amide Research

Design and Synthesis of Next-Generation Analogues with Enhanced Pharmacological Properties

A primary objective for future research is the rational design and chemical synthesis of new analogues of (Pro3)-dynorphin A (1-11) amide with superior pharmacological profiles. The goal is to enhance properties like metabolic stability and target engagement to create more effective therapeutic leads.

Key strategies for developing these next-generation analogues include:

Peptide Cyclization: Restricting the conformational mobility of the peptide through cyclization is a proven method to enhance stability and potency. nih.gov For dynorphin (B1627789) A analogues, cyclization using ring-closing metathesis (RCM) has been successfully employed, yielding potent KOR agonists. nih.govnih.govcreighton.edu This technique has been applied to both the "message" (N-terminal) and "address" (C-terminal) sequences of the peptide. nih.gov

Amino Acid Substitution: The strategic replacement of amino acids can dramatically alter a peptide's properties. For instance, substituting Glycine² with D-alanine in dynorphin analogues can decrease potency, while substituting Alanine or D-Alanine in position 3 can significantly boost KOR selectivity. nih.govinformahealthcare.com The introduction of a Proline at position 3 is what gives this compound its high KOR selectivity, while also conferring antagonist properties. nih.govnih.gov

N-Terminal Modification: Modifications at the N-terminus, such as monoalkylation, can improve KOR selectivity by reducing affinity for the mu-opioid receptor. nih.gov However, such modifications are not always sufficient to prevent the rapid metabolism of longer dynorphin peptides. nih.gov

These synthetic efforts aim to produce analogues that are not only potent and selective but also possess the drug-like qualities necessary for clinical development. frontiersin.org

Exploration of Intrinsic Ligand Properties and Novel Receptor Interaction Modalities

Beyond creating new molecules, a significant future direction involves a deeper investigation into how this compound and its derivatives interact with the KOR on a molecular level. This research moves beyond simple affinity measurements to explore the nuanced signaling mechanisms that a ligand can trigger.

A central concept in this area is biased agonism , also known as functional selectivity. nih.govannualreviews.org This refers to the ability of a ligand to activate a G protein-coupled receptor (GPCR) like the KOR in a way that preferentially stimulates specific downstream signaling pathways. nih.govnih.gov For the KOR, agonists can be biased toward G protein signaling pathways, which are associated with therapeutic effects like analgesia, or toward β-arrestin recruitment, which has been linked to adverse effects like dysphoria and sedation. nih.govfrontiersin.orgnih.gov

The development of G protein-biased KOR agonists is a major goal, as these compounds could potentially offer pain and itch relief without the negative side effects that have limited the clinical use of conventional KOR agonists. nih.govfrontiersin.org Research has shown that biased agonists can separate the physiological responses downstream of the receptor, offering a path to safer medications. nih.gov For example, the biased agonist Triazole 1.1 was found to provide pain relief without causing sedation or dysphoria in animal models. nih.gov Understanding the "intrinsic properties" of a ligand like this compound—which exhibits a curious discrepancy between its high binding affinity and weak antagonist activity—is crucial. researchgate.netnih.gov This behavior suggests a complex interaction with the receptor that warrants further study to unlock its full potential and guide the development of ligands with finely tuned signaling profiles. researchgate.net

Development of Advanced Preclinical Models for KOR-Mediated Pathophysiology

To accurately assess the therapeutic potential of new this compound analogues, especially those designed as biased agonists, researchers need advanced preclinical models. These models must effectively simulate the complex human diseases where the KOR system plays a critical role, such as chronic pain, depression, anxiety, and addiction. sunyempire.edunih.govyoutube.com

Current and future preclinical models include:

Genetically Engineered Rodent Models: These models are essential for dissecting the specific roles of KOR signaling pathways.

KOR knockout mice are used to confirm that a drug's effects are indeed mediated by the kappa-opioid receptor. nih.gov

Mutant mouse lines lacking specific signaling proteins (like β-arrestin2, GRK3, or p38α MAPK) help to determine which pathways are responsible for therapeutic effects versus adverse side effects. nih.govnih.gov For example, studies in β-arrestin2 knockout mice have been used to investigate its role in KOR-induced sedation and motor incoordination. nih.gov

Specialized Disease Models: Researchers use specific animal models that mimic human pathological conditions.

For neuropathic pain , models like paclitaxel-induced neuropathy are used to test the antinociceptive efficacy of new KOR agonists. nih.gov

For immune-mediated diseases like multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model is employed to assess the ability of KOR agonists to reduce symptoms and demyelination. mdpi.com More advanced models that mimic progressive MS are also emerging. mdpi.com

For stress and anxiety disorders, various behavioral models are used to show that KOR antagonists can have antidepressant and anxiolytic-like effects. nih.gov

The development and use of these sophisticated in vivo models are critical for validating the therapeutic hypotheses generated from in vitro studies and for selecting the most promising drug candidates for clinical trials. crownbio.com

Compound and Receptor Information

NameType
This compoundSynthetic Peptide, KOR Ligand
Dynorphin AEndogenous Opioid Peptide
Kappa-opioid receptor (KOR)G protein-coupled receptor
Mu-opioid receptor (MOR)G protein-coupled receptor
Delta-opioid receptor (DOR)G protein-coupled receptor
Triazole 1.1Synthetic KOR Agonist

Q & A

Basic Research Questions

Q. What are the critical structural features of (Pro³)-dynorphin A (1-11) amide that influence κ-opioid receptor (KOR) binding and selectivity?

  • Methodological Answer : The NH₂-terminal tyrosine (Tyr¹) and residues Arg⁷ and Lys¹¹ are essential for KOR binding and selectivity. Tyr¹ is crucial for receptor activation, while Arg⁷ and Lys¹¹ enhance selectivity by forming electrostatic interactions with the receptor. Truncation studies show that removal of these residues reduces potency by >90% . Competitive binding assays using radiolabeled ligands (e.g., [³H]U69,593) are recommended to quantify receptor affinity. Structural modifications, such as Pro³ substitution, can alter conformational stability; circular dichroism (CD) spectroscopy is advised to assess secondary structure changes .

Q. How can researchers validate the enzymatic stability of (Pro³)-dynorphin A (1-11) amide in vitro?

  • Methodological Answer : Perform degradation assays using plasma or tissue homogenates (e.g., rat brain or liver) under physiological conditions (37°C, pH 7.4). Analyze time-dependent degradation via HPLC or mass spectrometry. The amide terminus in (Pro³)-dynorphin A (1-11) amide improves stability compared to carboxyl-terminal counterparts, but cleavage at Arg⁶-Arg⁷ remains a vulnerability . To mitigate this, consider incorporating protease-resistant residues (e.g., D-amino acids) or cyclization strategies .

Q. What in vitro assays are most suitable for evaluating the functional activity of (Pro³)-dynorphin A (1-11) amide?

  • Methodological Answer : Use GTPγS binding assays in KOR-expressing cell membranes (e.g., CHO-K1 cells) to measure G-protein activation. For antagonist studies, pre-incubate with KOR agonists (e.g., U50,488) to assess inhibition. Electrophysiological assays in guinea pig ileum preparations can further validate functional potency, as dynorphin analogues inhibit electrically induced contractions via KOR .

Advanced Research Questions

Q. How can structural contradictions in dynorphin analogue studies (e.g., conflicting potency data for Pro³-substituted variants) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay systems (e.g., cell lines vs. tissue preparations) or peptide purity. Validate synthetic peptides using LC-MS and NMR to confirm sequence and stereochemistry. Compare data across multiple models: for example, [Pro³]-dynorphin A (1-11) amide may exhibit reduced potency in guinea pig ileum assays but retain selectivity in cloned human KOR systems . Use molecular dynamics simulations to model receptor-ligand interactions and identify steric or electronic effects of Pro³ substitution .

Q. What experimental strategies optimize the pharmacokinetic profile of (Pro³)-dynorphin A (1-11) amide for in vivo studies?

  • Methodological Answer : To enhance bioavailability, consider lipidization (e.g., N-terminal acetylation) or conjugation to carriers (e.g., albumin-binding motifs). Pulmonary administration of stabilized analogues (e.g., N-methyl-Tyr¹ derivatives) shows prolonged efficacy in morphine-tolerant rats (4.4 ± 2.5 hours vs. 2.8 ± 0.9 hours for IV) . For CNS targeting, assess blood-brain barrier penetration using in situ perfusion models or microdialysis .

Q. How can researchers design dynorphin analogues with biased signaling at KOR (e.g., G-protein vs. β-arrestin pathways)?

  • Methodological Answer : Incorporate substitutions at residues involved in receptor conformational changes. For example, cyclization between positions 2 and 5 (e.g., cycloN,5[Trp³,Trp⁴,Glu⁵]) reduces β-arrestin recruitment while preserving G-protein coupling . Use BRET-based biosensors or ERK phosphorylation assays to quantify pathway bias. N-alkylation of [D-Pro¹⁰] analogues also modulates signaling bias, as shown in JDTic-derived antagonists .

Experimental Design & Data Analysis

Q. What controls are essential when testing (Pro³)-dynorphin A (1-11) amide in opioid receptor selectivity assays?

  • Methodological Answer : Include:

  • Positive controls : KOR-selective agonists (e.g., U50,488) and antagonists (e.g., nor-BNI).
  • Negative controls : μ-opioid receptor (MOR)-selective ligands (e.g., DAMGO) to rule off-target effects.
  • Blank controls : Receptor-free membranes to assess non-specific binding.
    Validate selectivity using knockout models or receptor-blocking antibodies .

Q. How should researchers address variability in dynorphin analogue potency across species (e.g., human vs. rodent KOR)?

  • Methodological Answer : Perform cross-species receptor transfection studies in heterologous systems (e.g., HEK293 cells). For example, human KOR exhibits a 10-fold higher affinity for [Pro³]-dynorphin A (1-11) amide than rat KOR due to differences in extracellular loop 2 . Use site-directed mutagenesis to identify critical residues (e.g., human KOR D138 vs. rodent KOR E138) and refine homology models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。